molecular formula C10H20O B114158 2,2-Di(propan-2-yl)oxolane CAS No. 156595-68-5

2,2-Di(propan-2-yl)oxolane

Cat. No.: B114158
CAS No.: 156595-68-5
M. Wt: 156.26 g/mol
InChI Key: MHCJHRZIHCKYBF-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2,2-Di(propan-2-yl)oxolane, also known as 2,2-Di(2-tetrahydrofuryl)propane (CAS: 89686-69-1), is an organic compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Its IUPAC name is 2-[2-(oxolan-2-yl)propan-2-yl]oxolane, indicating a propane backbone where the central carbon is bonded to two oxolane (tetrahydrofuran) rings at the 2-position . The oxolane rings are five-membered cyclic ethers, contributing to the compound’s stability and solubility in organic solvents.

The compound is classified for industrial use, particularly in polymer chemistry and specialty solvent applications .

Properties

CAS No.

156595-68-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2-di(propan-2-yl)oxolane

InChI

InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3

InChI Key

MHCJHRZIHCKYBF-UHFFFAOYSA-N

SMILES

CC(C)C1(CCCO1)C(C)C

Canonical SMILES

CC(C)C1(CCCO1)C(C)C

Synonyms

Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2,2-Di(propan-2-yl)oxolane, enabling comparative analysis of their chemical properties, reactivity, and applications.

NSC 205098 (5-iodo-1-methyl-3'-methylidenespiro[indole 3,5'-oxolane]-2,2'-dione)

  • Structure : Features a spiro architecture connecting an indole moiety and an oxolane ring. The oxolane is substituted with a methylidene group and fused to a dione structure .
  • Exhibits GI₅₀ and LC₅₀ profiles similar to sphaeropsidin A, a natural diterpene with antitumor properties .
  • Applications : Investigated for mechanistic studies in multidrug-resistant cancer models .

Muscarine-Like Oxolane Ammonium Salts

  • Structure : Oxolane rings functionalized with ammonium salts (e.g., aliphatic or aromatic amines) .
  • Key Differences :
    • Polar ammonium groups increase water solubility and enable ionic interactions.
    • Demonstrated antifungal and antibacterial activity , unlike the industrially focused 2,2-Di(propan-2-yl)oxolane .
  • Synthesis: Derived from 2-deoxy-D-ribose, involving selective O-tosylation (though yields mixtures of mono- and ditosyl derivatives) .

2-(Propan-2-yl)oxolane-3-carboxylic Acid

  • Structure : Oxolane ring substituted with a carboxylic acid group at the 3-position and an isopropyl group at the 2-position .
  • Key Differences: Carboxylic acid introduces acidity (pKa ~4–5), enabling coordination to metals or salt formation. SMILES: O1CCC(C(O)=O)C1C(C)C, contrasting with the non-acidic propane backbone of 2,2-Di(propan-2-yl)oxolane .
  • Applications: Potential intermediate in pharmaceutical synthesis.

Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate

  • Structure : A dioxolane (six-membered ring with two oxygen atoms) substituted with ester and methyl groups .
  • Key Differences :
    • The dioxolane ring increases polarity and oxidative stability compared to oxolane.
    • Molecular Formula : C₈H₁₄O₄ (MW: 174.19 g/mol), lighter and more oxygen-rich than 2,2-Di(propan-2-yl)oxolane .
  • Applications : Used as a solvent or flavoring agent due to ester functionality.

2-(1-Chloro-2-oxopropyl)dioxolane

  • Structure : Dioxolane ring bonded to a chlorinated ketone group .
  • Key Differences :
    • Chlorine and ketone groups enhance reactivity in nucleophilic substitutions or condensations.
    • Molecular Formula : C₆H₉ClO₃ (MW: 164.59 g/mol), significantly smaller than 2,2-Di(propan-2-yl)oxolane .
  • Applications: Potential intermediate in agrochemical synthesis.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
2,2-Di(propan-2-yl)oxolane C₁₁H₂₀O₂ 184.28 Oxolane rings, propane Industrial solvents
NSC 205098 C₁₄H₁₁INO₃ 367.15 Spiro-oxolane, dione, iodine Anticancer research
Muscarine-like ammonium salts Varies ~200–300 Oxolane, ammonium Antimicrobial agents
2-(Propan-2-yl)oxolane-3-carboxylic acid C₈H₁₄O₃ 158.20 Carboxylic acid, oxolane Pharmaceutical intermediates
Ethyl 2-methyl-1,3-dioxolane-2-propionate C₈H₁₄O₄ 174.19 Dioxolane, ester Solvents, flavorings
2-(1-Chloro-2-oxopropyl)dioxolane C₆H₉ClO₃ 164.59 Dioxolane, chloro-ketone Agrochemical synthesis

Key Research Findings

  • Reactivity : 2,2-Di(propan-2-yl)oxolane’s oxolane rings may undergo Lewis acid-catalyzed ring-opening, analogous to Njardarson’s desymmetrization of oxetanes . This contrasts with dioxolanes, which are more resistant to ring-opening due to greater ring strain relief .
  • Biological Activity : Unlike NSC 205098 or muscarine-like salts, 2,2-Di(propan-2-yl)oxolane lacks reported bioactivity, aligning with its industrial rather than biomedical use .
  • Structural Influence: The propane backbone in 2,2-Di(propan-2-yl)oxolane enhances hydrophobicity compared to carboxylic acid or ammonium derivatives, favoring non-polar applications .

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